molecular formula C14H12ClNO5S B8751205 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- CAS No. 58596-09-1

2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)-

Cat. No. B8751205
CAS RN: 58596-09-1
M. Wt: 341.8 g/mol
InChI Key: GCTZQGUIBACLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- is a useful research compound. Its molecular formula is C14H12ClNO5S and its molecular weight is 341.8 g/mol. The purity is usually 95%.
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properties

CAS RN

58596-09-1

Product Name

2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)-

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

(5-acetamido-2-chlorosulfonylnaphthalen-1-yl) acetate

InChI

InChI=1S/C14H12ClNO5S/c1-8(17)16-12-5-3-4-11-10(12)6-7-13(22(15,19)20)14(11)21-9(2)18/h3-7H,1-2H3,(H,16,17)

InChI Key

GCTZQGUIBACLJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2OC(=O)C)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g of 1-acetoxy-5-acetaminonaphthalene-2-sulfonic acid was added to 500 ml of sulfolane, and 200 ml of phosphorus oxychloride was dropwise added thereto at 40° C. while stirring. After continuing stirring for about 1 hour, the reaction mixture was poured into 2 liters of ice water, and the precipitated crystals were collected by filtration, washed with water until the filtrate did not show acidity, and air-dried as such for 24 hours to obtain 70 g (81% yield) of product.
Quantity
100 g
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reactant
Reaction Step One
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500 mL
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reactant
Reaction Step One
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200 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

The 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride was prepared by dropwise treatment of a suspension of dry sodium 5-acetamido-1-acetoxynaphthalene-2-sulfonate in 100 ml. phosphoryl chloride with 5.5 ml. dry methylformamide in a nitrogen atmosphere. The reaction mixture was stirred 1 hour and then poured over 600 ml. of crushed ice. The crude product was filtered and dissolved immediately in 500 ml. chloroform. The solution was treated with activated charcoal and dried over anhydrous magnesium sulfate to give 10.8 g. (44%) of a resinous yellow product which showed a single spot on a thin-layer chromotography.
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[Compound]
Name
resinous yellow product
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reactant
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Synthesis routes and methods III

Procedure details

The 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride was prepared by dropwise treatment of a suspension of dry sodium 5-acetamido-1-acetoxynaphthalene-2-sulfonate in 100 ml. phosphoryl chloride with 5.5 ml. dry dimethylformamide in a nitrogen atmosphere. The reaction mixture was stirred 1 hour and then poured over 600 ml. of crushed ice. The crude product was filtered and dissolved immediately in 500 ml. chloroform. The solution was treated with activated charcoal and dried over anhydrous magnesium sulfate to give 10.8 g. (44%) of a resinous yellow product which showed a single spot on a thin-layer chromotography.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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resinous yellow product
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

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